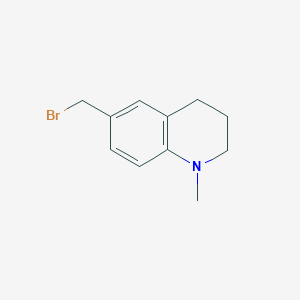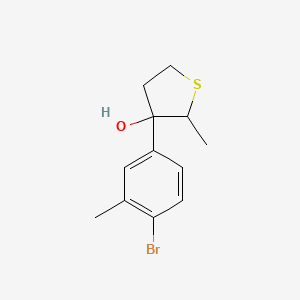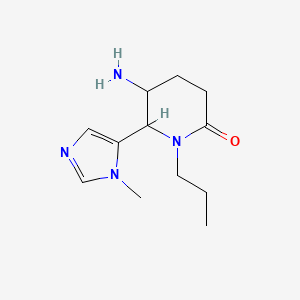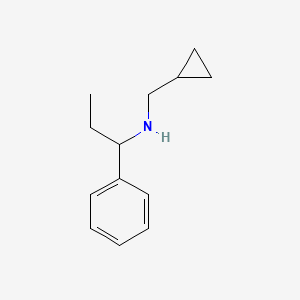
(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and automated systems are often employed to enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its thiazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new antibiotics and anti-inflammatory agents due to its ability to inhibit specific enzymes and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methylthiazole: Shares the thiazole ring but lacks the amino acid side chain.
Thiazolidine: A saturated analog with different reactivity and applications.
Uniqueness: (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its combination of the thiazole ring and the amino acid side chain. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |
Clé InChI |
IPAWCHKAOLUINX-RXMQYKEDSA-N |
SMILES isomérique |
CC1=CSC(=N1)C[C@H](C(=O)O)N |
SMILES canonique |
CC1=CSC(=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13243113.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)
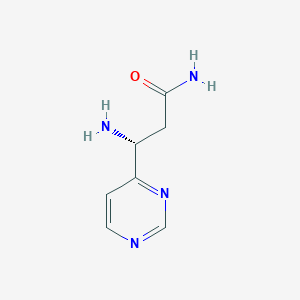
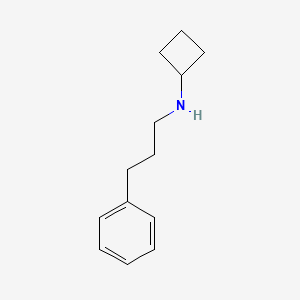

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)


